molecular formula C16H23NO2 B5773535 N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5773535
M. Wt: 261.36 g/mol
InChI Key: QUNVUCBATJFCPB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 2,5-dimethylphenol with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with cyclohexylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with a different position of the methyl groups on the phenoxy ring.

    N-cyclohexyl-2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide: Contains an additional oxadiazole ring, which may confer different biological properties.

Uniqueness

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-8-9-13(2)15(10-12)19-11-16(18)17-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNVUCBATJFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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